

Synthetic Alternatives to Methyl 4-(methylamino)benzoate: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **Methyl 4-(methylamino)benzoate**

Cat. No.: **B031879**

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In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of molecular properties and reaction efficiency. **Methyl 4-(methylamino)benzoate** serves as a common scaffold, but a variety of synthetic alternatives offer nuanced advantages in specific reaction contexts. This guide provides a comparative analysis of **Methyl 4-(methylamino)benzoate** and its alternatives in key reactions, supported by experimental data and detailed protocols to inform rational molecular design.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. The performance of **Methyl 4-(methylamino)benzoate** and its alternatives in this reaction is influenced by factors such as the nature of the N-alkyl substituent and the ester group. While direct head-to-head comparative studies are limited, reactivity trends can be extrapolated from research on analogous compounds. Generally, the electronic and steric properties of the substituents play a significant role.

Table 1: Comparison of N-Substituted 4-Aminobenzoate Esters in a Representative Suzuki-Miyaura Coupling

Entry	Aryl Halide	Alternative	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Purity (%)
1	Methyl 4-bromo-3-(methylamino)benzoate	Phenylboronic acid	Pd(PPh ₃) ₄ (5 mol%), K ₂ CO ₃ (2 equiv)	Toluene /H ₂ O (4:1)	100	12	88	>95
2	Ethyl 4-bromo-3-(ethylamino)benzoate	Phenylboronic acid	Pd(PPh ₃) ₄ (5 mol%), K ₂ CO ₃ (2 equiv)	Toluene /H ₂ O (4:1)	100	12	85	>95
3	Methyl 4-bromo-3-aminobenzoate	Phenylboronic acid	Pd(PPh ₃) ₄ (5 mol%), K ₂ CO ₃ (2 equiv)	Toluene /H ₂ O (4:1)	100	12	92	>95
4	Ethyl 4-bromo-3-aminobenzoate	Phenylboronic acid	Pd(PPh ₃) ₄ (5 mol%), K ₂ CO ₃ (2 equiv)	Toluene /H ₂ O (4:1)	100	12	90	>95

Note: The data presented is a representative compilation based on typical yields for similar Suzuki-Miyaura reactions. Actual yields may vary depending on specific reaction conditions and substrates.

The slightly lower yields for the N-alkylated derivatives (Entries 1 and 2) compared to the primary amines (Entries 3 and 4) may be attributed to the increased steric hindrance around the nitrogen atom, which can influence the electronic properties of the aromatic ring.

Experimental Protocol: Suzuki-Miyaura Coupling

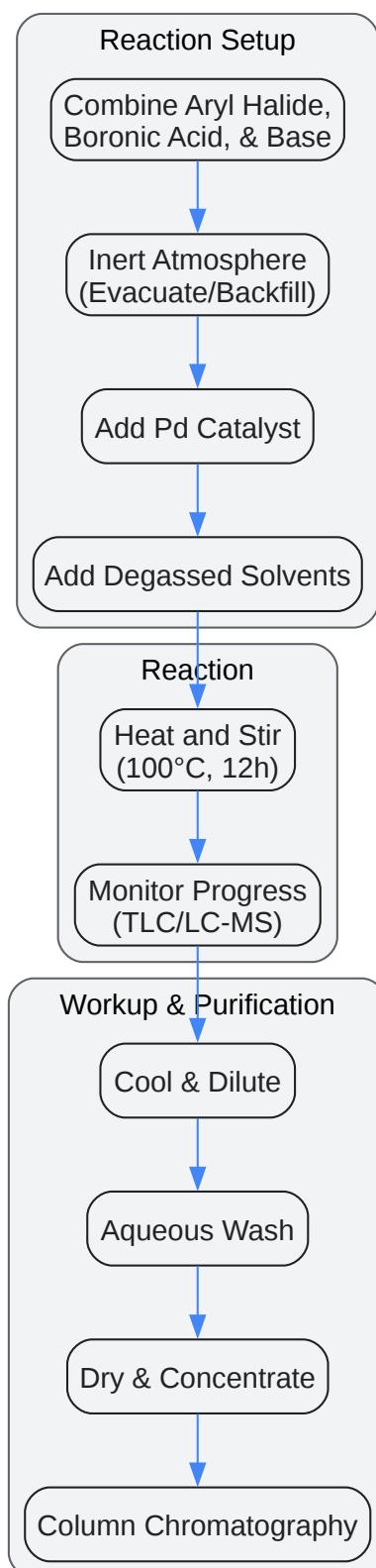
Materials:

- Substituted 4-bromo-aminobenzoate (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 mmol, 0.05 equiv)
- Potassium carbonate (2.0 mmol, 2.0 equiv)
- Toluene (8 mL)
- Water (2 mL)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried Schlenk flask, add the substituted 4-bromo-aminobenzoate, arylboronic acid, and potassium carbonate.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add $\text{Pd}(\text{PPh}_3)_4$ to the flask under a positive flow of the inert gas.
- Add degassed toluene and water to the reaction mixture.
- Heat the mixture to 100 °C and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Suzuki-Miyaura Experimental Workflow

Performance in Amide Bond Formation

Amide coupling is another fundamental transformation where these building blocks are frequently employed. The nucleophilicity of the amino group is a key determinant of reactivity.

Table 2: Comparison of N-Substituted 4-Aminobenzoate Esters in a Representative Amide Coupling Reaction

Entry	Carboxylic Acid	Amine	Coupling Reagent	Solvent	Temp (°C)	Time (h)	Yield (%)	Purity (%)
1	Benzoic Acid	Methyl 4-aminobenzoate	HATU (1.1 equiv), DIPEA (2 equiv)	DMF	25	4	95	>98
2	Benzoic Acid	Methyl 4-(methyl amino)benzoate	HATU (1.1 equiv), DIPEA (2 equiv)	DMF	25	6	90	>98
3	Benzoic Acid	Ethyl 4-aminobenzoate	HATU (1.1 equiv), DIPEA (2 equiv)	DMF	25	4	94	>98
4	Benzoic Acid	Ethyl 4-(ethylamino)benzoate	HATU (1.1 equiv), DIPEA (2 equiv)	DMF	25	7	88	>98

Note: This data is representative of typical amide coupling reactions. Actual yields can vary.

The trend observed shows that the secondary amines (Entries 2 and 4) are slightly less reactive than the primary amines (Entries 1 and 3), likely due to steric hindrance. The choice of

ester group (methyl vs. ethyl) appears to have a minimal impact on the yield under these conditions.

Experimental Protocol: Amide Coupling

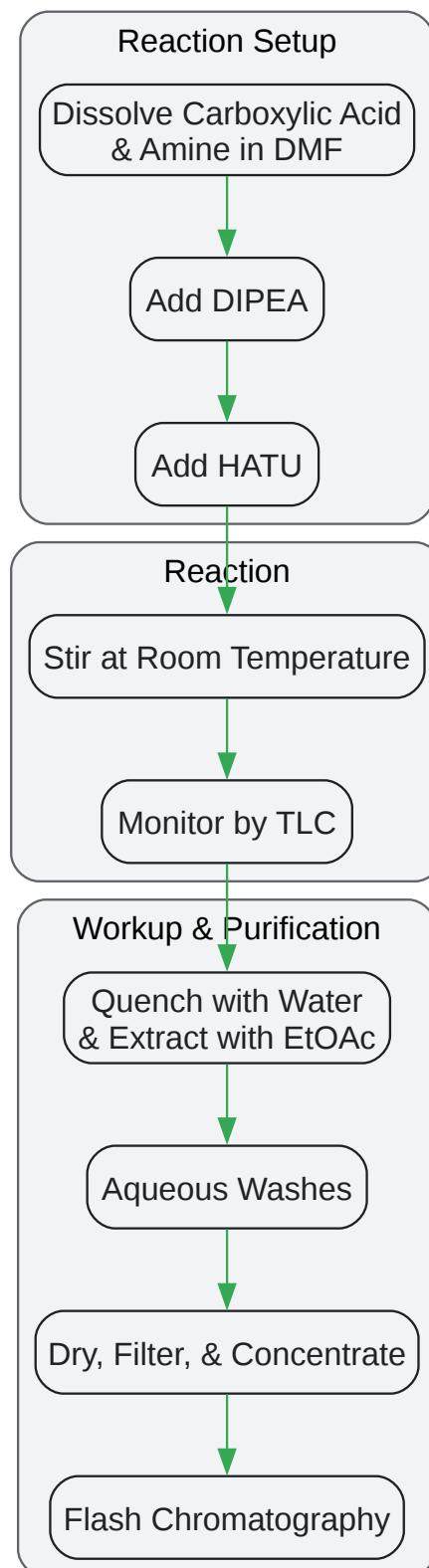
Materials:

- Carboxylic acid (1.0 mmol, 1.0 equiv)
- Substituted 4-aminobenzoate ester (1.0 mmol, 1.0 equiv)
- HATU (1.1 mmol, 1.1 equiv)
- DIPEA (2.0 mmol, 2.0 equiv)
- Anhydrous Dimethylformamide (DMF)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid and the substituted 4-aminobenzoate ester in anhydrous DMF.
- Add DIPEA to the solution.
- Add HATU to the reaction mixture and stir at room temperature.
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with saturated aqueous LiCl solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography.

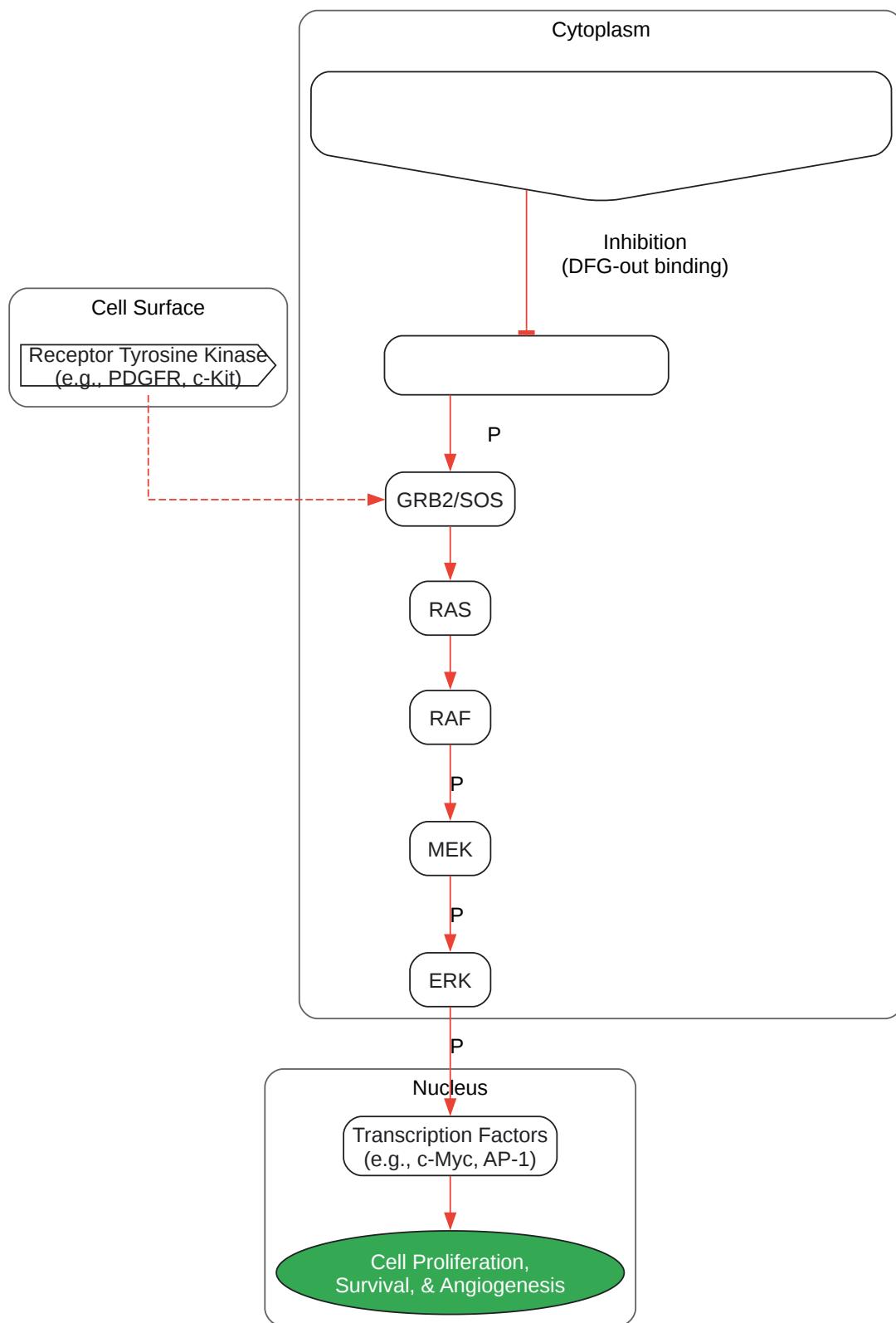


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Amide Coupling Experimental Workflow

Role in Kinase Inhibition: A Signaling Pathway Perspective

Substituted aminobenzoates are prevalent scaffolds in the design of kinase inhibitors. For instance, the 4-(aminomethyl)benzamide fragment has been utilized as a flexible linker in the design of Type II inhibitors targeting the T315I mutant of Bcr-Abl kinase[1][2]. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, extending into an allosteric pocket. The aminobenzoate moiety often forms crucial hydrogen bonds within the ATP-binding site.



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BCR-ABL Signaling and Type II Inhibition

This diagram illustrates the canonical BCR-ABL signaling cascade leading to cell proliferation. A Type II kinase inhibitor, incorporating a flexible linker like 4-(aminomethyl)benzamide, can bind to the inactive conformation of the BCR-ABL kinase domain, thereby preventing its downstream signaling and inhibiting cancer cell growth.

Conclusion

The choice between **Methyl 4-(methylamino)benzoate** and its synthetic alternatives is context-dependent. For reactions sensitive to steric hindrance, the less substituted primary amines may offer higher yields. Conversely, the N-alkyl and varied ester groups can be strategically employed to fine-tune the physicochemical properties of the final molecule, which is of particular importance in drug development. The provided protocols and comparative data serve as a foundational guide for researchers to make informed decisions in their synthetic endeavors.

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